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molecular formula C7H2Cl2F4 B1295536 3,5-Dichloro-4-fluorobenzotrifluoride CAS No. 77227-81-7

3,5-Dichloro-4-fluorobenzotrifluoride

Cat. No. B1295536
M. Wt: 232.99 g/mol
InChI Key: BWQFQKZDLBJZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524948B2

Procedure details

3,5-dichloro-4-fluorobenzoyl chloride can be prepared as follows: To a round bottom flask with nitrogen purge through a 10% aqueous NaOH trap, was added 3,5-dichloro-4-fluorobenzotriflouride (5.00 g, 21.46 mmol, Aldrich), concentrated sulfuric acid (4.30 g, 42.92 mmol), and finally chlorosulfonic acid (5.15 g, 43.78 mmol). The reaction began to bubble immediately. After the bubbling subsided, the mixture was heated to 80° C. for 1 hr, cooled to room temperature, and added cautiously to stirred ice water. This was extracted twice with methylene chloride. The combined extracts were washed with water and brine, dried over magnesium sulfate, filtered, and evaporated to give a white solid (2.19 g) of 3,5-dichloro-4-fluorobenzoic acid in 49% yield. 1H-NMR (CD3COCD3, 300 MHz) δ (ppm): 7.95 (d, 2H).
Name
3,5-dichloro-4-fluorobenzoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
5.15 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:12])[C:10]=1[F:11])[C:5](Cl)=[O:6].ClC1C=C(C(F)(F)F)C=C(Cl)C=1F.S(=O)(=O)(O)[OH:27].ClS(O)(=O)=O>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:12])[C:10]=1[F:11])[C:5]([OH:27])=[O:6]

Inputs

Step One
Name
3,5-dichloro-4-fluorobenzoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=C(C1F)Cl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1F)Cl)C(F)(F)F
Name
Quantity
4.3 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
5.15 g
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
to stirred ice water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a round bottom flask with nitrogen purge through a 10% aqueous NaOH trap
CUSTOM
Type
CUSTOM
Details
to bubble immediately
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
added cautiously
EXTRACTION
Type
EXTRACTION
Details
This was extracted twice with methylene chloride
WASH
Type
WASH
Details
The combined extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=C(C1F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.19 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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